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Compound of Interest

Compound Name: 1-Chloro-3-nitrobenzene

Cat. No.: B092001 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
chloro-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical

research domains. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for

its identification, characterization, and application in further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR

data for 1-chloro-3-nitrobenzene.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 1-chloro-3-nitrobenzene exhibits distinct signals for the aromatic

protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard

reference.
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Proton Assignment
Chemical Shift (δ) in

ppm
Multiplicity

Coupling Constant

(J) in Hz

H-2 8.215 - 8.232 Doublet of doublets J = 2.02 - 2.14

H-4 8.128 - 8.13 Triplet

H-5 7.674 - 7.678 Triplet J = 8.04 - 8.29

H-6 7.496 - 7.530 Doublet of doublets

Note: Data compiled from various sources, and slight variations in chemical shifts may be

observed depending on the solvent and instrument frequency.[1]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm

C-1 (C-Cl) 135.2

C-2 (C-H) 124.7

C-3 (C-NO₂) 148.6

C-4 (C-H) 121.2

C-5 (C-H) 130.3

C-6 (C-H) 133.2

Note: Data may vary slightly based on experimental conditions.[2][3]

Experimental Protocol for NMR Spectroscopy
A general procedure for obtaining NMR spectra of 1-chloro-3-nitrobenzene is as follows:

Sample Preparation: Dissolve approximately 10-50 mg of 1-chloro-3-nitrobenzene in about

0.75 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry NMR tube.[4]

Ensure the sample is fully dissolved.
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Instrumentation: Utilize a Fourier Transform NMR (FT-NMR) spectrometer, for instance, a

300 MHz or 500 MHz instrument.[1]

Data Acquisition:

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity.

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm) or an internal standard like tetramethylsilane (TMS).[4]

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

IR Spectroscopic Data
The following table lists the characteristic IR absorption bands for 1-chloro-3-nitrobenzene.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_121-73-3_1HNMR.htm
https://orgchemboulder.com/Technique/Procedures/NMR/index.shtml
https://www.benchchem.com/product/b092001?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092001?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Vibrational Mode Intensity

3100 - 3000 Aromatic C-H stretch Medium

1580 - 1560 Aromatic C=C stretch Medium

1530 - 1515 Asymmetric NO₂ stretch Strong

1355 - 1345 Symmetric NO₂ stretch Strong

880 - 860 C-N stretch Medium

810 - 750 C-H out-of-plane bend Strong

740 - 720 C-Cl stretch Strong

Note: Peak positions can vary slightly depending on the sample preparation method.[5][6]

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid compound like 1-chloro-3-
nitrobenzene is the KBr pellet technique:

Sample Preparation:

Thoroughly grind a small amount of 1-chloro-3-nitrobenzene (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Place the resulting fine powder into a pellet press.

Apply high pressure to form a thin, transparent KBr pellet.[7]

Data Acquisition:

Place the KBr pellet in the sample holder of an FTIR spectrometer.

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

A background spectrum of a blank KBr pellet or empty sample compartment should be

recorded and subtracted from the sample spectrum.
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Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Mass Spectrometry Data
The electron ionization (EI) mass spectrum of 1-chloro-3-nitrobenzene shows several

characteristic fragments.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Fragment Ion

157 100 [M]⁺ (Molecular Ion)

111 99.9 [M - NO₂]⁺

75 91.2 [C₆H₃]⁺

99 47.0 [M - NO₂ - Cl]⁺

30 52.0 [NO]⁺

Note: The molecular ion peak at m/z 157 corresponds to the nominal mass of 1-chloro-3-
nitrobenzene (C₆H₄ClNO₂). The presence of the chlorine isotope (³⁷Cl) will result in a smaller

M+2 peak at m/z 159.[3][8]

Experimental Protocol for Mass Spectrometry
A typical procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), leading to the formation of a molecular ion and various

fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: A detector records the abundance of each ion, generating a mass spectrum.

Interrelationship of Spectroscopic Data
The different spectroscopic techniques provide complementary information to elucidate the

structure of 1-chloro-3-nitrobenzene. NMR spectroscopy details the carbon-hydrogen

framework, IR spectroscopy identifies the key functional groups (nitro and chloro groups,

aromatic ring), and mass spectrometry determines the molecular weight and fragmentation

pattern.

Spectroscopic Workflow for 1-Chloro-3-nitrobenzene
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Caption: Workflow of Spectroscopic Analysis for 1-Chloro-3-nitrobenzene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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